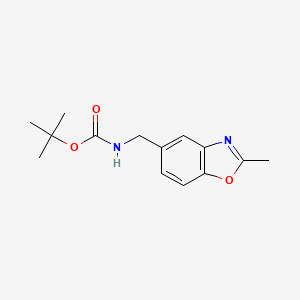

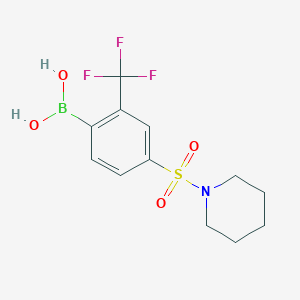

![molecular formula C18H19NO4 B1393754 4'-[(叔丁氧羰基)氨基][1,1'-联苯]-3-羧酸 CAS No. 927801-51-2](/img/structure/B1393754.png)

4'-[(叔丁氧羰基)氨基][1,1'-联苯]-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid” is a chemical compound . It is an impurity of Sacubitril, an endopeptidase inhibitor that is effective in the treatment of hypertension and heart failure .

Synthesis Analysis

The synthesis of this compound involves the reaction of (2R,4S)-5- ([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid with di-tert-butyl dicarbonate . Another method involves the use of a [Ru] catalyst (diiodo (p-cymene) ruthenium (II) dimer) and (R,R)-Me-Duphos in toluene, which is reacted at 65-70 degrees Celsius for one hour .

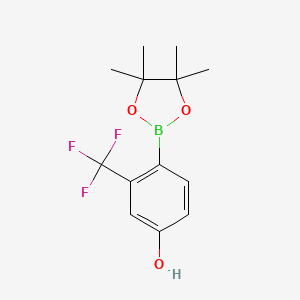

Molecular Structure Analysis

The molecular formula of this compound is C9H17NO4 . The InChI (International Chemical Identifier) string is InChI=1S/C9H17NO4/c1-9 (2,3)14-8 (13)10-6-4-5-7 (11)12/h4-6H2,1-3H3, (H,10,13) (H,11,12) . The canonical SMILES (Simplified Molecular Input Line Entry System) string is CC © ©OC (=O)NCCCC (=O)O .

科学研究应用

- Field : Organic Chemistry

- Application : Boc-protected amino acids are used in the synthesis of dipeptides .

- Method : Room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

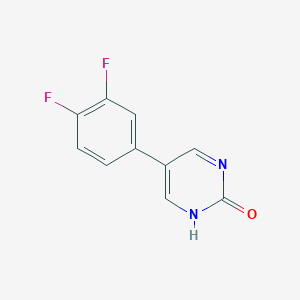

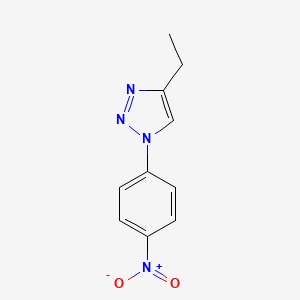

- Field : Medicinal Chemistry

- Application : Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Field : Pharmaceutical Chemistry

- Application : “(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid” is a useful building block in the synthesis of various pharmaceuticals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This compound could be useful for treating bacterial infectious disease .

Dipeptide Synthesis

Synthesis of Diverse Compounds

Pharmaceutical Synthesis

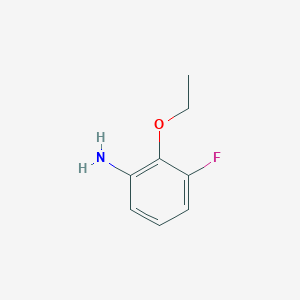

- Field : Organic Chemistry

- Application : The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .

- Method : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

- Field : Medicinal Chemistry

- Application : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Field : Pharmaceutical Chemistry

- Application : “(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid” is a useful building block in the synthesis of various pharmaceuticals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This compound could be useful for treating bacterial infectious disease .

Deprotection of Boc Amino Acids

Synthesis of Diverse Compounds

Pharmaceutical Synthesis

- Field : Organic Chemistry

- Application : The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .

- Method : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

- Field : Medicinal Chemistry

- Application : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Field : Pharmaceutical Chemistry

- Application : “(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid” is a useful building block in the synthesis of various pharmaceuticals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This compound could be useful for treating bacterial infectious disease .

Deprotection of Boc Amino Acids

Synthesis of Diverse Compounds

Pharmaceutical Synthesis

属性

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

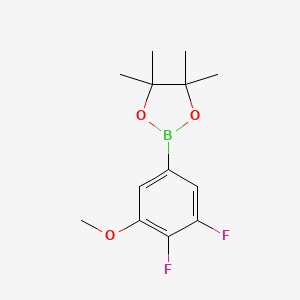

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRGFWLFMFHGGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683419 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

927801-51-2 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-A]pyridin-7-ylboronic acid](/img/structure/B1393692.png)